molecular formula C10H12O4 B1294529 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 4883-79-8

3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B1294529
CAS No.: 4883-79-8
M. Wt: 196.2 g/mol
InChI Key: JYZKYCYHXBQTCY-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a chemical compound with the molecular formula C10H12O4. It is also known by other names such as 5-Norbornene-2,3-dicarboxylic Acid Monomethyl Ester. This compound features a bicyclic structure with a methoxycarbonyl group attached, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the reaction of norbornene derivatives with methoxycarbonylating agents under controlled conditions. One common method includes the use of methyl chloroformate in the presence of a base to introduce the methoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions where the methoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Polymerization: It is used as a monomer in the preparation of various polymers through metathesis, additive, and isomerization polymerization processes.

    Synthesis of Esters: Functionalized norbornene monomers containing various substituents are actively used in the synthesis of esters.

    Gas Chromatography-Mass Spectrometry: This compound is identified and quantified using gas chromatography-mass spectrometry techniques.

    Curing Agent for Epoxy Resins: It serves as a curing agent for epoxy resins, enhancing their mechanical properties.

    Oxidation Reactions: It acts as a mediator in the oxidation reactions of fullerene.

Mechanism of Action

The mechanism by which 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves its interaction with various molecular targets and pathways. The methoxycarbonyl group plays a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The bicyclic structure provides stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: This compound is similar in structure but has an ethyl ester group instead of a methoxycarbonyl group.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, dibutyl ester: This compound has additional chlorine atoms and a dibutyl ester group.

Uniqueness

3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical properties and reactivity. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research.

Properties

IUPAC Name

3-methoxycarbonylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-8H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZKYCYHXBQTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC(C1C(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885420
Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester
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Molecular Weight

196.20 g/mol
Source PubChem
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CAS No.

36897-94-6, 4883-79-8
Record name 2-Methyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Record name Methyl hydrogen (endo-endo)-bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate
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Record name Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester
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Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester
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Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester
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Record name Methyl hydrogen (endo-endo)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester
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Synthesis routes and methods

Procedure details

In a reactor, cyclopentadiene (66 g) was charged, and tetrahydrofuran solvent (500 g) and maleic anhydride (98 g) were added thereto, and the mixture was stirred homogeneously. To the reaction mixture, pure ethanol (500 g) was added and the reaction was carried out with stirring at 50° C. for 8 hours. when the reaction was completed, the solvent was removed by using a rotary evaporator, and the residue was distilled under reduced pressure to obtain 156 g (yield: 87%) of mono-methyl cis-5-norbornene-endo-2, 3-dicarboxylate represented by chemical formula XI.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
98 g
Type
reactant
Reaction Step Three
Quantity
500 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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